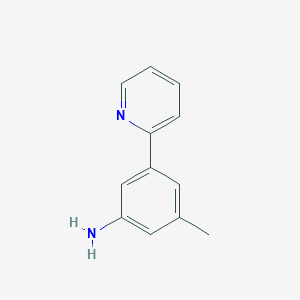

3-Methyl-5-(pyridin-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-methyl-5-pyridin-2-ylaniline |

InChI |

InChI=1S/C12H12N2/c1-9-6-10(8-11(13)7-9)12-4-2-3-5-14-12/h2-8H,13H2,1H3 |

InChI Key |

OIVNHRZKQBNLMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C2=CC=CC=N2 |

Origin of Product |

United States |

Contextualization of Substituted Pyridyl Aniline Derivatives in Contemporary Chemical Research

Substituted pyridyl aniline (B41778) derivatives represent a class of organic compounds that feature prominently in modern chemical and pharmaceutical research. google.com The core structure, which combines a pyridine (B92270) ring and an aniline ring, provides a versatile scaffold for synthesizing complex molecules. Pyridine-based ring systems are one of the most widely used heterocycles in drug design due to their significant impact on pharmacological activity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature crucial for molecular recognition in biological systems. nih.gov

The aniline portion of the scaffold offers a reactive site—the amino group—that can be readily modified, allowing for the construction of diverse molecular libraries. researchgate.net Researchers leverage these derivatives in various fields. In medicinal chemistry, they are integral to the development of kinase inhibitors for cancer therapy, as the aniline and pyridine moieties can form key interactions within the ATP-binding sites of kinases. mdpi.comed.ac.uknih.gov Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Beyond medicine, these derivatives are explored in materials science for creating novel polymers and in catalysis as ligands for transition metal complexes.

Significance and Scope of Research Pertaining to 3 Methyl 5 Pyridin 2 Yl Aniline

3-Methyl-5-(pyridin-2-yl)aniline is a specific derivative that serves as a valuable building block in organic synthesis. Its structure is characterized by an aniline (B41778) ring substituted with a methyl group at the 3-position and a pyridin-2-yl group at the 5-position. This precise arrangement of substituents is not arbitrary; it is designed to impart specific electronic and steric properties to the molecule, influencing its reactivity and how it interacts with other molecules.

The presence of the methyl group can enhance the compound's lipophilicity and affect its metabolic stability, while the pyridin-2-yl group is a key pharmacophore in many biologically active compounds. Research has demonstrated that this compound is a crucial intermediate in the synthesis of more complex molecules, particularly those designed as kinase inhibitors. mdpi.comnih.gov The structural framework allows for targeted modifications to optimize potency and selectivity for specific biological targets. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1699171-47-5 bldpharm.com |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol biosynth.com |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=CC(=C1)N)C2=NC=CC=C2 |

This interactive table provides key data for this compound. Users can sort and filter the information as needed.

Overview of Established and Emerging Research Avenues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection lies at the carbon-carbon bond connecting the pyridine and aniline rings. This bond is the key linkage that brings the two heterocyclic systems together.

A secondary disconnection can be considered at the carbon-nitrogen bond of the aniline group. This suggests that the amino group could be introduced at a later stage of the synthesis, for instance, through the reduction of a nitro group or a Buchwald-Hartwig amination reaction.

Preparation of Core Building Blocks

The success of the synthesis hinges on the efficient preparation of the substituted pyridine and aniline precursors.

Synthetic Routes to Substituted Pyridine Ring Precursors

A variety of methods exist for the synthesis of substituted pyridines. Classical methods like the Hantzsch pyridine synthesis offer a route to dihydropyridines, which can then be oxidized to the corresponding pyridines. mdpi.com More modern approaches involve cycloaddition reactions, such as the [4+2] cycloaddition of 1,4-oxazin-2-ones with alkynes, which can provide highly substituted pyridine derivatives. nih.gov Additionally, functionalization of pre-existing pyridine rings through C-H activation or by using pyridine N-oxides allows for the introduction of various substituents. organic-chemistry.org For the specific precursor needed for this compound, a 2-halopyridine or a 2-pyridylboronic acid/ester would be a suitable coupling partner.

Synthetic Routes to Substituted Aniline Ring Precursors

The synthesis of substituted anilines can be achieved through several established methods. beilstein-journals.org A common approach involves the nitration of an aromatic ring followed by reduction of the nitro group to an amine. Another powerful method is the dehydrogenative aromatization of cyclohexanone (B45756) derivatives, which allows for regioselective introduction of functional groups. researchgate.net For the target molecule, a key precursor would be 3-bromo-5-methylaniline (B1274160) or 3-amino-5-methylphenylboronic acid. The synthesis of such precursors often starts from commercially available toluidine or nitrotoluene derivatives, followed by halogenation and/or borylation steps.

Carbon-Carbon and Carbon-Nitrogen Bond Formation Reactions

The crucial step in assembling this compound is the formation of the bond between the two aromatic rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig Coupling Variants)

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds. youtube.comnih.govlibretexts.org It typically involves the reaction of an aryl or heteroaryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this could involve coupling 2-bromopyridine (B144113) with 3-amino-5-methylphenylboronic acid or, alternatively, coupling a 2-pyridylboronic acid with 3-bromo-5-methylaniline. The choice of coupling partners can be influenced by the availability and stability of the starting materials. The development of air- and moisture-stable Pd(II)-NHC (N-heterocyclic carbene) precatalysts has significantly broadened the scope and applicability of this reaction. acs.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of C-N bonds. beilstein-journals.orgwikipedia.orglibretexts.org It enables the coupling of amines with aryl halides or triflates, catalyzed by palladium complexes. beilstein-journals.orgwikipedia.org While not directly forming the C-C bond of the target molecule, it is a crucial method for introducing the aniline moiety if the synthetic strategy involves a late-stage amination. For example, a precursor like 3-bromo-5-(pyridin-2-yl)toluene could be aminated using ammonia (B1221849) or an ammonia equivalent to yield the final product. wikipedia.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields. beilstein-journals.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reactants | Catalyst System (Typical) |

| Suzuki-Miyaura | C-C | Aryl/Heteroaryl Halide + Organoboron Compound | Pd(0) or Pd(II) catalyst, Base |

| Buchwald-Hartwig | C-N | Aryl/Heteroaryl Halide + Amine | Pd(0) or Pd(II) catalyst, Ligand, Base |

Direct Arylation and Heteroarylation Approaches

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. escholarship.orgnih.gov In the context of synthesizing this compound, this could involve the direct coupling of a pyridine derivative with 3-methylaniline. Palladium catalysts are often employed for these transformations. beilstein-journals.orgnih.gov However, controlling the regioselectivity of the C-H activation can be a significant challenge. Rhodium-catalyzed direct arylation has also been developed for the functionalization of pyridine and quinoline (B57606) heterocycles. escholarship.org

Condensation and Cyclization Reactions for Ring System Construction

The formation of the pyridine ring system is a important step in the synthesis of pyridyl-substituted anilines. Condensation and cyclization reactions are powerful tools for constructing this heterocyclic core. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or one-pot manner. acsgcipr.org

One of the most established methods for pyridine synthesis is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. acsgcipr.org This reaction proceeds through a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. acsgcipr.org While traditionally used for symmetrical pyridines, modifications have been developed to allow for the synthesis of unsymmetrical derivatives. baranlab.org

Another versatile approach is the Bohlmann-Rahtz pyridine synthesis, which provides direct access to the aromatic pyridine ring without the need for a separate oxidation step. acsgcipr.org This method involves the reaction of an enamine with an α,β-unsaturated carbonyl compound. acsgcipr.org

The Guareschi-Thorpe reaction is another classical method that can be employed for pyridine synthesis, involving the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base. acsgcipr.org This approach, along with the Kröhnke pyridine synthesis, offers alternative pathways to functionalized pyridines. acsgcipr.org

More contemporary methods often utilize transition-metal catalysis. For instance, ruthenium-catalyzed reactions of nitroarenes with trialkylamines can afford quinolines, a related heterocyclic system, through a sequence involving initial reduction of the nitro group to an aniline, followed by alkyl group transfer and cyclization. researchgate.net Similarly, dicobalt octacarbonyl has been shown to catalyze the conversion of diallylanilines to quinolines. researchgate.net While these examples lead to quinolines, the underlying principles of C-N and C-C bond formation are relevant to the synthesis of pyridyl-substituted anilines.

The synthesis of imidazo[1,5-a]pyridines, which contain a fused pyridine ring, can be achieved through the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. nih.gov This reaction proceeds through the formation of an amidinium species followed by a 5-exo-trig cyclization. nih.gov The reaction conditions, such as the use of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) at elevated temperatures, have been optimized to achieve good yields. nih.gov

The following table summarizes some of the key condensation and cyclization reactions for pyridine ring construction:

| Reaction Name | Reactants | Key Features | Reference(s) |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. | acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated carbonyl compound | Directly yields the aromatic pyridine ring. | acsgcipr.org |

| Guareschi-Thorpe Reaction | β-Dicarbonyl compound, Cyanoacetamide | Base-catalyzed condensation. | acsgcipr.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonia | Versatile for a range of substituted pyridines. | acsgcipr.org |

| Imidazo[1,5-a]pyridine Synthesis | 2-(Aminomethyl)pyridine, Nitroalkane | Cyclocondensation reaction. | nih.gov |

Functional Group Interconversions and Post-Synthetic Modifications of the Aniline Moiety

Once the core this compound structure is assembled, further diversification can be achieved through functional group interconversions on the aniline portion of the molecule. These transformations allow for the introduction of a wide array of substituents, which can modulate the electronic and steric properties of the compound.

The oxidation of anilines can lead to various products depending on the oxidant and reaction conditions. While direct oxidation of anilines can be complex, specific reagents can be employed to achieve desired transformations. For instance, the oxidation of anilines can, in principle, lead to nitro compounds, although this is not a common synthetic route from the aniline itself. More typically, the nitro group is introduced prior to the formation of the aniline.

The oxidation of anilines can also lead to the formation of quinone-type structures, particularly in the case of aminophenols or under specific enzymatic or electrochemical conditions. However, for a simple aniline like this compound, such oxidations might be less controlled and could lead to polymerization or degradation.

The reduction of a nitro group to an aniline is a fundamental and widely used transformation in organic synthesis. youtube.comwikipedia.org This reaction is often a key step in the synthesis of aromatic amines. A variety of reducing agents can be employed, offering different levels of chemoselectivity. organic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. youtube.comwikipedia.org It is a clean and efficient method, often providing high yields.

Metal/Acid Systems: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. youtube.comresearchgate.net The Fe/HCl system is particularly mild and widely used. youtube.com

Other Reducing Agents: Other reagents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be used for the reduction of nitroarenes. wikipedia.org More recently, methods using reagents like tetrahydroxydiboron (B82485) have been developed for a metal-free reduction of aromatic nitro compounds. organic-chemistry.org

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule, allowing for selective reduction of the nitro group. researchgate.net

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. byjus.com The -NH₂ group directs incoming electrophiles to the ortho and para positions. byjus.comwikipedia.org In the case of this compound, the positions ortho and para to the amino group are positions 2, 4, and 6. The methyl group at position 3 will also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water can lead to the polybromination of the aniline ring. byjus.com To achieve monohalogenation, the reactivity of the amino group is often attenuated by acylation to form an anilide, which is less activating.

Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be problematic due to the oxidation of the aniline and the formation of a meta-substituted product due to the protonation of the amino group in the acidic medium. byjus.com Again, protecting the amino group as an anilide is a common strategy to control the reaction.

Sulfonation: Reaction with sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid. byjus.com

The directing effects of the substituents on the aniline ring are summarized in the table below:

| Substituent | Position | Directing Effect | Reference(s) |

| -NH₂ | 5 | Ortho, Para-directing | byjus.comwikipedia.org |

| -CH₃ | 3 | Ortho, Para-directing | libretexts.org |

Functional Group Transformations and Derivatization of the Pyridine Moiety

The pyridine ring in this compound also offers opportunities for further functionalization, allowing for the synthesis of a wider range of derivatives.

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles.

N-oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. researchgate.netresearchgate.net This transformation is typically carried out using oxidizing agents such as peroxy acids (e.g., m-CPBA) or dimethyldioxirane. researchgate.net The formation of the N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. researchgate.net For instance, the N-oxide can facilitate electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. wikipedia.orgresearchgate.net The N-oxide can also be readily deoxygenated to regenerate the pyridine. researchgate.net

Quaternization: The pyridine nitrogen can react with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. rsc.orggoogle.commdpi.com This reaction, known as the Menshutkin reaction, converts the neutral pyridine into a positively charged pyridinium ion. mdpi.com Quaternization increases the reactivity of the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. google.comgoogle.com The choice of the quaternizing agent and reaction conditions, such as the solvent, can influence the efficiency of the reaction. mdpi.com

These transformations at the pyridine nitrogen are valuable tools for modulating the electronic properties of the molecule and for introducing further functional groups.

Functionalization via Metalation or Halogenation

The strategic functionalization of the this compound core is crucial for creating a diverse range of derivatives with potentially enhanced properties. Metalation and halogenation are powerful tools for introducing new functional groups onto the aromatic rings.

Metalation

Directed ortho-metalation (DoM) is a primary strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.orgorganic-chemistry.org In this compound, both the aniline's amino group and the pyridine's nitrogen atom can act as directing metalation groups (DMGs). The amino group, particularly after protection as an amide (e.g., pivaloyl or carbamate), is a powerful DMG that directs lithiation to the adjacent ortho positions. organic-chemistry.orgacs.org Similarly, the pyridine nitrogen can direct metalation to its C3 position. harvard.edu

For this compound, the amino group would direct metalation towards the C4 and C6 positions of the aniline ring. The pyridine nitrogen directs functionalization to the C3 position of the pyridine ring. The outcome of the reaction would depend on the specific reaction conditions, including the choice of base and solvent. For instance, strong lithium bases like n-butyllithium or sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA are commonly used. organic-chemistry.orgharvard.edu Highly hindered magnesium-based reagents such as TMPMgCl·LiCl have also proven effective for metalating sensitive aniline and pyridine substrates. nih.gov

Once the molecule is metalated, the resulting organometallic intermediate can be trapped with a wide array of electrophiles to introduce new substituents.

Interactive Table: Examples of Electrophiles Used in Directed ortho-Metalation of Aniline and Pyridine Systems

| Electrophile | Functional Group Introduced | Representative Reference |

| D2O | Deuterium | harvard.edu |

| I2 | Iodine | harvard.edu |

| Me3SiCl | Trimethylsilyl | harvard.edu |

| Aldehydes/Ketones | Hydroxyalkyl | researchgate.net |

| CO2 | Carboxylic Acid | organic-chemistry.org |

| DMF | Formyl (Aldehyde) | organic-chemistry.org |

| Allyl Bromide | Allyl | organic-chemistry.org |

Halogenation

Halogenation is another key method for functionalizing this compound. mt.comkhanacademy.org As an electrophilic aromatic substitution, the reaction's regioselectivity is governed by the electronic properties of the existing substituents. The amino group is a strong activating group and is ortho, para-directing. The methyl group is weakly activating, while the pyridin-2-yl group is deactivating towards electrophilic substitution.

Given this, halogenation is expected to occur preferentially on the aniline ring. The positions ortho to the strongly activating amino group (C4 and C6) are the most likely sites for substitution. The para position is blocked by the methyl group. Standard halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can be employed. The reaction may require a Lewis acid catalyst, depending on the reactivity of the halogenating agent. mt.com The introduction of a halogen atom provides a valuable synthetic handle for further transformations, most notably in transition-metal-catalyzed cross-coupling reactions.

Stereoselective Synthesis of Chiral Analogues

The parent compound, this compound, is achiral. The synthesis of chiral analogues requires the introduction of a stereogenic element, which can be either a stereocenter or an axis of chirality (atropisomerism).

Atroposelective Synthesis

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In biaryl systems like this compound, atropisomerism can be induced by introducing bulky substituents at the positions ortho to the bond connecting the aniline and pyridine rings. If the rotational barrier is high enough, the resulting atropisomers can be isolated.

Recent advances in catalysis have enabled the atroposelective synthesis of chiral biaryls. nih.govresearchgate.net Palladium-catalyzed atroposelective C-H olefination, using a free amine as a directing group in conjunction with a chiral phosphoric acid ligand, has been shown to produce axially chiral biaryl-2-amines with high enantioselectivity. nih.gov This strategy could potentially be adapted to synthesize chiral derivatives of this compound by first introducing a suitable olefin partner. Other methods include copper-mediated oxidative couplings using chiral ligands or employing chiral auxiliaries to direct the formation of the biaryl axis. nih.gov

Introduction of Chiral Centers

Alternatively, chiral analogues can be created by introducing substituents that contain a stereocenter. This could be achieved by reacting a functionalized derivative of this compound (e.g., a halogenated or borylated version) with a chiral coupling partner.

Eco-friendly and Sustainable Synthetic Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net These principles can be applied to the synthesis of this compound and its derivatives by focusing on aspects like solvent choice, catalyst efficiency, and energy consumption.

The core synthesis of this compound likely involves a Suzuki or similar palladium-catalyzed cross-coupling reaction between a pyridine-based boronic acid (or ester) and a substituted aniline halide (or triflate). Greener versions of these reactions have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green synthesis. youtube.com It can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govtandfonline.com Microwave-assisted Suzuki couplings for the synthesis of biaryls have been reported to proceed rapidly and efficiently, sometimes even under solvent-free conditions or in aqueous media. nih.govnih.gov The synthesis of various pyridine-containing compounds has also been successfully achieved using microwave assistance, highlighting its applicability in this context. researchgate.netnih.gov

Sustainable Catalysis and Solvents

Developing sustainable catalytic systems is another cornerstone of green chemistry. This includes the use of highly efficient catalysts at very low loadings and the development of heterogeneous or supported catalysts that can be easily recovered and reused. For instance, a chitosan-supported palladium catalyst has been used for microwave-assisted Suzuki reactions. nih.gov

The choice of solvent is also critical. Traditional organic solvents often pose environmental and health risks. Replacing them with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is highly desirable. rsc.org One-pot, multi-component reactions in aqueous media or using green catalysts represent an ideal approach, combining atom economy with environmental compatibility. researchgate.netmdpi.com

Interactive Table: Green Chemistry Approaches to Biaryl/Pyridine Synthesis

| Green Approach | Specific Method | Advantages | Representative Reference |

| Energy Efficiency | Microwave-assisted reaction | Reduced reaction time, higher yields | nih.govnih.govnih.gov |

| Sustainable Catalysis | Heterogeneous/reusable catalyst (e.g., Pd on chitosan) | Easy separation and recycling of catalyst | nih.gov |

| Green Solvents | Reactions in water or ethanol | Reduced toxicity and environmental impact | researchgate.netnih.gov |

| Atom Economy | One-pot multi-component reactions | Fewer purification steps, less waste | nih.govnih.gov |

| Solvent-Free | Reactions under neat conditions | Eliminates solvent waste and simplifies workup | tandfonline.comrsc.org |

By integrating these strategies, the synthesis of this compound and its derivatives can be made significantly more efficient and environmentally benign.

X-ray Crystallographic Analysis of this compound and Analogues

As of this review, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible literature. However, valuable structural insights can be gleaned from the crystallographic studies of its close analogues. These studies allow for a detailed examination of molecular geometry, conformation, and the non-covalent interactions that dictate the formation of complex supramolecular structures.

Determination of Molecular Geometry and Conformation in the Solid State

The analysis of analogues provides a template for understanding the likely solid-state conformation of this compound. For instance, the crystal structure of milrinone, a complex pyridinyl derivative, reveals that steric hindrance between the pyridine and adjacent rings causes a significant deviation from coplanarity. nih.gov The dihedral angle between the rings in its different crystalline forms ranges from 43.7° to 57.5°. nih.gov This suggests that in this compound, the phenyl and pyridine rings are also likely to be twisted relative to each other rather than adopting a planar conformation. This twist is a critical feature of its molecular geometry, influencing its electronic and binding properties.

| Parameter | Value (for Milrinone-α) | Value (for Milrinone-β) | Value (for Milrinone-γ) |

| Dihedral Angle | 45° | 43.7° | 57.5° |

| Symmetry of Dimer | Centrosymmetric | Centrosymmetric | Twofold Axis |

| Data derived from the X-ray structural analysis of milrinone, an analogue of this compound. nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions, Van der Waals Forces)

The solid-state architecture of organic molecules is governed by a variety of intermolecular forces. In pyridinylaniline derivatives, hydrogen bonds are a prominent feature. Studies on polyhalogenated di- or triamino pyridines show that adjacent intermolecular hydrogen bonds are extensive in the solid state. nih.gov For this compound, the primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong acceptor. This facilitates the formation of N-H···N hydrogen bonds, which are a key synthon in assembling the crystal lattice.

Crystal Packing and Supramolecular Architecture

The combination of molecular conformation and intermolecular forces defines the crystal packing and supramolecular architecture. In the crystalline forms of milrinone, hydrogen-bonded dimers are the primary building blocks. nih.gov These dimers are further linked through charge transfer interactions, leading to the formation of infinite chains or layers. nih.gov

Similarly, in other pyridine derivatives, supramolecular synthons are identified as key units that provide structural and energetic information about the crystal. nih.gov The self-assembly process, driven by these non-covalent interactions, leads to highly ordered three-dimensional networks. mdpi.com For this compound, one can anticipate a structure where N-H···N hydrogen-bonded motifs, potentially forming dimers or chains, are further organized by π-π stacking and weaker C-H···π interactions, resulting in a dense and stable crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation

While crystallographic data provides a precise picture of the solid state, NMR spectroscopy is an indispensable tool for confirming the molecular structure in solution, where molecules can tumble and adopt different conformations.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton in the molecule. The aromatic region (typically 6.5-8.5 ppm) would be complex, showing signals for the three protons on the aniline ring and the four protons on the pyridine ring. The protons on the pyridine ring are expected to appear at a lower field (further downfield) compared to those on the aniline ring due to the electron-withdrawing effect of the pyridine nitrogen. The methyl group (-CH₃) would give a characteristic singlet peak, likely in the upfield region around 2.2-2.5 ppm. The two protons of the amine group (-NH₂) would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹H NMR Signals for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H | ~7.2 - 8.7 | Doublet, Triplet, Multiplet | 4H |

| Aniline-H | ~6.8 - 7.8 | Singlet, Multiplet | 3H |

| Amine (-NH₂) | Variable (e.g., ~3.5 - 5.0) | Broad Singlet | 2H |

| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | 3H |

| Note: These are predicted values based on standard NMR principles. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, a total of 12 distinct signals are expected in the aromatic region (typically 110-160 ppm), corresponding to the five carbons of the pyridine ring and the six carbons of the substituted benzene (B151609) ring. The carbon atom attached to the methyl group and the carbons attached to the nitrogen atoms will have characteristic chemical shifts. The methyl carbon itself will appear as a single peak in the upfield region of the spectrum (typically 15-25 ppm). The carbon atoms of the pyridine ring generally appear at a lower field than those of the benzene ring.

Predicted ¹³C NMR Signals for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Pyridine Ring Carbons | ~120 - 158 |

| Aniline Ring Carbons | ~115 - 150 |

| Methyl Carbon (-CH₃) | ~20 - 25 |

| Note: These are predicted values based on standard NMR principles. Actual experimental values may vary. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrations. researchgate.net

The vibrational spectrum of this compound is expected to show characteristic bands for the N-H, C-H, C=C, C=N, and C-N functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium-Strong | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium | Strong |

| Methyl C-H | Symmetric & Asymmetric Stretch | 2850-2960 | Medium | Medium |

| C=C (aromatic) | Stretch | 1450-1600 | Strong | Strong |

| C=N (pyridine) | Stretch | 1550-1650 | Strong | Strong |

| N-H (amine) | Scissoring/Bending | 1580-1650 | Medium | Weak |

| C-N | Stretch | 1250-1350 | Medium | Medium |

| Aromatic C-H | Out-of-plane Bending | 700-900 | Strong | Weak |

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the nature of its chromophores. researchgate.net

The primary chromophores in this compound are the aniline and pyridine rings. The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with these aromatic systems. The aniline moiety typically exhibits a strong absorption band around 230-240 nm and a weaker, broader band around 280-290 nm. The pyridine ring also shows π → π* transitions in a similar region. Additionally, a weaker n → π* transition, originating from the non-bonding electrons on the nitrogen atoms, may be observed at longer wavelengths, often submerged by the more intense π → π* bands.

The substituents on the aromatic rings significantly modulate the electronic spectrum.

Amino Group (-NH₂): As a strong activating group (auxochrome), the amino group causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the aniline ring due to the donation of its lone pair of electrons into the π-system.

Methyl Group (-CH₃): The methyl group is a weakly activating group and generally causes a small bathochromic shift.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and, with high resolution, its elemental formula. In the analysis of this compound, this method provides the initial and most critical piece of evidence for its identity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to precisely measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. This technique allows for the determination of the molecular formula with a high degree of confidence by comparing the experimentally observed mass to the theoretically calculated mass. The molecular formula of this compound is C₁₂H₁₂N₂. The theoretical monoisotopic mass of the neutral molecule is 184.10005 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound is protonated to form the [M+H]⁺ ion. The calculated exact mass of this ion is 185.10733 Da. Experimental determination via HRMS would be expected to yield a value within a very narrow tolerance, typically less than 5 parts per million (ppm), thus confirming the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Theoretical Monoisotopic Mass (M) | 184.10005 Da |

| Ion | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 185.10733 Da |

| Expected Experimental Mass Error | < 5 ppm |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern provides a veritable fingerprint of the molecule, revealing information about its substructures and the connectivity of its atoms.

While specific experimental data for the tandem mass spectrometry of this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known fragmentation behavior of related pyridinyl-aniline structures and general principles of mass spectrometry. The primary sites of fragmentation are expected to be the C-C bond between the two aromatic rings and the bonds within the pyridine and aniline moieties.

Upon collision-induced dissociation (CID) of the precursor ion at m/z 185.1, several characteristic fragment ions would be anticipated. A key fragmentation would likely involve the cleavage of the bond between the pyridine and aniline rings. This could result in the formation of a pyridinium ion and a methyl-substituted aminophenyl radical, or vice versa.

A probable major fragmentation pathway involves the formation of the pyridinium cation at m/z 78, a common and stable fragment for pyridine-containing compounds. Another significant fragmentation could be the loss of a methyl radical (CH₃•) from the precursor ion, leading to a fragment at m/z 170. Further fragmentation of this ion could then occur. The loss of ammonia (NH₃) from the aniline moiety is also a possible fragmentation pathway.

A summary of predicted major fragment ions and their proposed structures is presented in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 185.1 | 170.1 | CH₃• | [C₁₁H₉N₂]⁺ |

| 185.1 | 78.0 | C₅H₄N• | [C₅H₅N]⁺ (Pyridinium) |

| 170.1 | 143.1 | HCN | [C₁₀H₈N]⁺ |

This detailed analysis through high-resolution and tandem mass spectrometry provides a robust and comprehensive structural elucidation of this compound, confirming its molecular formula and providing significant insights into its molecular architecture.

Computational and Theoretical Investigations of 3 Methyl 5 Pyridin 2 Yl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are widely used to investigate the properties of organic molecules, including those with aromatic and heterocyclic components. scispace.comresearchgate.net

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. scielo.org.mx For 3-Methyl-5-(pyridin-2-yl)aniline, a key structural feature is the dihedral angle between the aniline (B41778) and pyridine (B92270) rings. The rotation around the single bond connecting these two rings gives rise to different conformers.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to perform a potential energy surface (PES) scan by systematically rotating this dihedral angle. nih.govresearchgate.net This process identifies the minimum energy conformers and the transition states that separate them. Such analyses on similar biaryl systems show that while a fully planar conformation might maximize π-conjugation, steric hindrance between hydrogen atoms on the rings can lead to a slightly twisted, non-planar ground state being the most stable. nih.gov The conformational energy landscape reveals the energy barriers to rotation, indicating the molecule's flexibility at different temperatures. rsc.orgarxiv.org

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates typical data obtained from DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C(aniline)-C(pyridine) | 1.485 | |

| C-N (aniline) | 1.390 | |

| C-N (pyridine) | 1.340 | |

| **Bond Angles (°) ** | ||

| C-C-N (aniline) | 121.5 | |

| C-C-C (inter-ring) | 120.8 | |

| Dihedral Angle (°) |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, which contains the electron-donating amino and methyl groups. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more polarizable and reactive.

Table 2: Calculated Frontier Orbital Energies (Hypothetical Data) This table shows representative FMO data. Actual values would require specific calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.45 |

| LUMO | -1.15 |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Theoretical predictions can help assign peaks in experimental spectra, especially for complex molecules. Calculations would likely show distinct signals for the methyl protons and the aromatic protons on both the aniline and pyridine rings. nsf.gov

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. researchgate.net For this compound, this would help identify characteristic peaks such as the N-H stretching vibrations of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and methyl group (around 2900-3100 cm⁻¹), and C=N/C=C stretching vibrations of the pyridine and benzene (B151609) rings (around 1400-1600 cm⁻¹).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. materialsciencejournal.org The calculations would likely predict intense π→π* transitions associated with the conjugated aromatic system.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.org The MEP map plots the electrostatic potential onto the electron density surface.

For this compound, the MEP surface would illustrate:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. The most negative potential is expected around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The highest positive potential would be located on the hydrogen atoms of the aniline's amino group (N-H), making them potential sites for hydrogen bonding. nih.gov

Neutral Regions (Green): These areas typically correspond to the carbon backbone of the aromatic rings.

The MEP analysis provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species.

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors derived from the electronic structure. materialsciencejournal.org

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing insight into the molecule's conformational flexibility and dynamics. nih.gov

For this compound, an MD simulation would be particularly useful for studying the conformational fluxionality related to the rotation around the bond connecting the aniline and pyridine rings. By simulating the molecule's behavior at a specific temperature, MD can explore the different accessible conformational states and the frequency of transitions between them. This provides a more realistic understanding of the molecule's structure and behavior in a dynamic environment, such as in solution, complementing the static picture provided by the conformational energy landscape.

Solvent Effects on Molecular Properties through Computational Models

Computational models, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for elucidating these solvent-solute interactions. A common and effective approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In the PCM framework, the solvent is treated as a continuous dielectric medium rather than as individual molecules, which strikes a balance between computational accuracy and efficiency. This model is adept at capturing the bulk electrostatic effects of the solvent on the solute molecule.

Influence of Solvent Polarity on Electronic Properties

The polarity of the solvent can significantly influence the electronic properties of this compound, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). In a computational study, one would expect the calculated dipole moment of the compound to increase as the dielectric constant of the solvent increases. This is due to the stabilization of the molecule's ground-state charge distribution by the polar solvent environment.

For instance, a systematic computational analysis would likely reveal a trend where the dipole moment in a non-polar solvent like cyclohexane (B81311) is considerably lower than in a highly polar solvent such as water or dimethyl sulfoxide (B87167) (DMSO).

Table 4.5.1: Hypothetical Calculated Dipole Moments of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.00 | 2.50 |

| Cyclohexane | 2.02 | 2.95 |

| Chloroform | 4.81 | 3.60 |

| Ethanol | 24.55 | 4.80 |

| DMSO | 46.68 | 5.50 |

| Water | 78.39 | 5.90 |

Note: The data in this table is hypothetical and serves as an illustrative example of expected trends from computational studies.

Furthermore, the energies of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap, are also sensitive to the solvent environment. Generally, polar solvents tend to stabilize both the HOMO and LUMO levels, but the extent of stabilization may differ, leading to a change in the energy gap. A smaller HOMO-LUMO gap typically suggests higher chemical reactivity and is often associated with a red shift (bathochromic shift) in the electronic absorption spectrum.

Solvatochromic Effects on UV-Visible Absorption Spectra

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a direct consequence of solvent-solute interactions. TD-DFT calculations coupled with the PCM are frequently employed to predict the UV-Visible absorption spectra of molecules in various solvents. For this compound, the electronic transitions, particularly the one corresponding to the maximum absorption wavelength (λmax), are expected to be affected by the solvent's polarity.

A computational study would likely investigate the nature of the electronic transitions. For a molecule with potential for intramolecular charge transfer (ICT), a bathochromic shift is often observed with increasing solvent polarity. This is because the more polar excited state is stabilized to a greater extent by the polar solvent than the ground state.

Table 4.5.2: Hypothetical Calculated Maximum Absorption Wavelength (λmax) of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| Gas Phase | 1.00 | 290 |

| Cyclohexane | 2.02 | 295 |

| Chloroform | 4.81 | 302 |

| Ethanol | 24.55 | 315 |

| DMSO | 46.68 | 325 |

| Water | 78.39 | 330 |

Note: The data in this table is hypothetical and intended to illustrate the expected solvatochromic shifts based on computational predictions.

Chemical Reactivity and Transformation Pathways of 3 Methyl 5 Pyridin 2 Yl Aniline

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of 3-Methyl-5-(pyridin-2-yl)aniline are defined by the presence of two basic nitrogen atoms: the amino group on the aniline (B41778) ring and the nitrogen within the pyridine (B92270) ring. The lone pair of electrons on the aniline nitrogen is involved in resonance with the benzene (B151609) ring, which reduces its availability for protonation. quora.comquora.com In contrast, the lone pair on the pyridine nitrogen is located in an sp2 hybrid orbital and is not delocalized into the aromatic system, making it more available to accept a proton. quora.comquora.com Consequently, pyridine is generally more basic than aniline. quora.comyoutube.com

The pKa of pyridine is 5.25, while the pKa of aniline's conjugate acid is about 4.6. quora.comnumberanalytics.com The methyl group on the aniline ring is an electron-donating group, which slightly increases the electron density on the aniline nitrogen, potentially making it a slightly stronger base than unsubstituted aniline. However, the pyridine nitrogen is expected to be the more basic site in this compound.

Protonation will therefore preferentially occur at the pyridine nitrogen in acidic conditions. This equilibrium is a critical factor in reactions carried out in acidic media, as the protonated form, the pyridinium (B92312) ion, will have significantly different electronic properties and reactivity compared to the neutral molecule.

Table 1: Comparison of Basicity

| Compound | pKa of Conjugate Acid | Key Factors Influencing Basicity |

| Pyridine | 5.25 numberanalytics.com | Localized lone pair on nitrogen. quora.comquora.com |

| Aniline | ~4.6 quora.com | Delocalization of nitrogen lone pair into the benzene ring. quora.comquora.com |

| This compound | Not explicitly found, but pyridine N is expected to be more basic. | Combines features of both pyridine and a substituted aniline. |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The dual nature of the aromatic systems in this compound leads to distinct reactivity patterns for electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution

The aniline ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino (-NH2) and methyl (-CH3) groups. byjus.com These groups direct incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the amino group are the most likely sites for electrophilic attack. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing and deactivating group. byjus.comscribd.com

The pyridine ring, on the other hand, is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.com Electrophilic substitution on pyridine, when it does occur, typically requires harsh conditions and proceeds at the 3- and 5-positions. slideshare.net

Nucleophilic Substitution

The pyridine ring is more susceptible to nucleophilic substitution than the aniline ring, particularly at the 2- and 4-positions, due to the electron-deficient nature of the ring. slideshare.net The presence of the aniline substituent at the 2-position of the pyridine ring in this compound could influence the regioselectivity of such reactions.

The aniline ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, which are not present in this molecule. However, the amino group itself can act as a nucleophile in certain reactions. For instance, anilines can participate in nucleophilic substitution reactions with alkyl halides. The delocalization of the nitrogen lone pair in aniline can make it a poorer nucleophile compared to aliphatic amines.

Redox Chemistry of the Pyridine and Aniline Moieties

The redox behavior of this compound is characterized by the potential for both oxidation and reduction of its two heterocyclic components.

The aniline moiety is susceptible to oxidation. The electron-rich nature of the aniline ring makes it prone to oxidation, which can lead to the formation of various products, including colored polymeric materials. The specific outcome of the oxidation would depend on the oxidizing agent and reaction conditions.

The pyridine moiety can undergo reduction to form a radical anion. numberanalytics.com The ease of this reduction can be influenced by the nature of the substituents on the ring. The electrochemical behavior of pyridine itself is known to be complex, showing multiple reduction and oxidation peaks in techniques like cyclic voltammetry. numberanalytics.com

Thermal and Photochemical Stability Studies

Aromatic amines can be sensitive to light and air, leading to degradation and discoloration over time. The presence of the amino group suggests that this compound may also exhibit some degree of photosensitivity.

The thermal stability is expected to be reasonably high, as is typical for aromatic compounds. However, at elevated temperatures, decomposition or rearrangement reactions could occur. For example, some N-arylpyridin-2-ylamines have been observed to undergo unexpected substitutions during reduction reactions at elevated temperatures. researchgate.net

Mechanistic Studies of Select Transformations

Detailed mechanistic studies specifically for this compound are not extensively covered in the provided results. However, the mechanisms of reactions involving the constituent aniline and pyridine moieties are well-established.

For electrophilic substitution on the aniline ring, the mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. byjus.com

Nucleophilic aromatic substitution on the pyridine ring typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the ring to form a Meisenheimer-like intermediate, which then expels a leaving group to yield the substituted product. The rate of these reactions can be influenced by the solvent and the presence of catalysts. rsc.org For instance, the reactions of some nitro-substituted aryl ethers with anilines in methanol (B129727) have been shown to be general-base catalysed. rsc.org

The reaction of anilines with alkyl halides, such as methyl iodide, follows an SN2 mechanism where the amine acts as the nucleophile. The reactivity of the aniline in such reactions can be diminished by the resonance delocalization of its lone pair.

Coordination Chemistry and Metal Complex Formation with 3 Methyl 5 Pyridin 2 Yl Aniline Ligands

Ligand Design Principles and Chelation Properties of Pyridyl Aniline (B41778) Scaffolds

Pyridyl aniline scaffolds are a class of ligands that have garnered considerable attention in coordination chemistry. Their design is centered around the presence of both a pyridine (B92270) ring and an aniline group, which can act as donor sites for metal ions. The nitrogen atom of the pyridine ring and the amino group of the aniline moiety can coordinate to a metal center, forming a stable chelate ring. This chelation effect enhances the stability of the resulting metal complexes.

The versatility of the pyridyl aniline framework allows for the synthesis of a wide array of ligands with varying electronic and steric properties. Substituents can be introduced on either the pyridine or the aniline ring to fine-tune the ligand's characteristics. For instance, the methyl group in 3-Methyl-5-(pyridin-2-yl)aniline can influence the steric hindrance around the coordination site. These modifications can impact the coordination geometry, the stability of the complex, and its potential reactivity. The ability of these ligands to stabilize various oxidation states of metal ions further contributes to their appeal in the design of novel coordination compounds.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and related pyridyl aniline ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comresearchgate.net The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with First-Row Transition Metals (e.g., Zn(II), Co(II))

First-row transition metals like zinc(II) and cobalt(II) readily form complexes with pyridyl aniline ligands. For example, the reaction of a pyridyl aniline derivative with a cobalt(II) salt can lead to the formation of a mononuclear complex with a distorted tetrahedral geometry or even a one-dimensional coordination polymer. researchgate.net The coordination environment around the metal center is influenced by factors such as the stoichiometry of the reactants and the nature of the counter-anions present in the reaction mixture. researchgate.net The resulting complexes often exhibit interesting magnetic and spectroscopic properties. rsc.org

The synthesis of these complexes is generally straightforward, often achieved by mixing the ligand and the metal salt in a suitable solvent at room temperature or with gentle heating. mdpi.comresearchgate.net The characterization of these complexes involves techniques such as FT-IR and UV-Vis spectroscopy, which provide information about the coordination of the ligand to the metal ion.

Complexes with Second and Third-Row Transition Metals (e.g., Pd(II), Ir(III), Rh(III), Cd(II))

Pyridyl aniline ligands have also been successfully employed in the synthesis of complexes with second and third-row transition metals, including palladium(II), iridium(III), rhodium(III), and cadmium(II). researchgate.net These metals are known for their catalytic activity and unique photophysical properties, making their complexes with pyridyl aniline ligands subjects of significant research interest.

For instance, palladium(II) complexes with pyridyl aniline derivatives have been synthesized and investigated for their potential applications in catalysis. researchgate.net Similarly, rhodium(III) and iridium(III) complexes have been prepared and their structures elucidated, often revealing interesting coordination geometries. researchgate.net The synthesis of these complexes may require specific reaction conditions, and their characterization often involves advanced techniques like single-crystal X-ray diffraction to precisely determine their molecular structures. researchgate.net Cadmium(II) has been shown to form dimeric complexes with a trigonal bipyramidal geometry around the metal center. researchgate.net

Elucidation of Coordination Modes and Geometries (e.g., Square Planar, Octahedral)

The coordination of this compound and related ligands to metal centers can result in a variety of coordination modes and geometries. The specific geometry adopted by a complex is dependent on several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of the ligand, and the presence of other coordinating species such as solvent molecules or counter-ions. mdpi.com

Commonly observed geometries for transition metal complexes with pyridyl aniline ligands include square planar and octahedral configurations. For example, copper(II) complexes with related Schiff base ligands have been reported to exhibit distorted square planar or square pyramidal geometries. iucr.orgnih.gov In some cases, the metal center can be five-coordinate, adopting a distorted square-pyramidal geometry where the pyridyl and aniline nitrogens, along with other ligands, form the base of the pyramid. iucr.org

Octahedral geometries are also prevalent, particularly with metal ions that favor six-coordination. mdpi.com In such cases, the pyridyl aniline ligand can act as a bidentate ligand, with the remaining coordination sites occupied by other ligands or solvent molecules. The flexibility of the pyridyl aniline scaffold allows it to accommodate the preferred coordination number and geometry of a wide range of metal ions. rsc.org

Spectroscopic and Crystallographic Investigations of Metal Complexes

A comprehensive understanding of the structure and bonding in metal complexes of this compound is achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

FT-IR Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N (imine) and N-H (amine) stretching bands upon complexation provide direct evidence of ligand-metal bond formation. mdpi.comresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the geometry around the metal ion and the nature of the electronic transitions (e.g., d-d transitions, charge transfer bands). mdpi.comrdd.edu.iq

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. researchgate.netnih.gov

Crystallographic Methods:

The following table summarizes the key characterization data for representative metal complexes with pyridyl aniline-type ligands.

| Complex | Metal Ion | Geometry | Key Spectroscopic Data | Reference |

| [CuCl₂(C₁₂H₁₀N₂)(H₂O)]·H₂O | Cu(II) | Distorted Square-Pyramidal | IR, UV-Vis | iucr.org |

| [(L-b)PdCl₂] | Pd(II) | Not specified | ¹H NMR | researchgate.net |

| [(L-c)Cd(μ-Br)Br]₂ | Cd(II) | Trigonal Bipyramidal | Not specified | researchgate.net |

| [CpRhCl(p-OCH₃-N-(pyridin-2-ylmethyl)aniline)]PF₆ | Rh(III) | Not specified | ¹H NMR, X-ray | researchgate.net |

| [CpIrCl(N-(pyridin-2-ylmethyl)aniline)]PF₆ | Ir(III) | Not specified | ¹H NMR, X-ray | researchgate.net |

Exploration of Catalytic Applications of Metal Complexes

Metal complexes derived from pyridyl aniline ligands have shown promise in various catalytic applications. The ability of the ligand to be readily modified allows for the fine-tuning of the catalyst's activity and selectivity.

One area of exploration is in polymerization reactions. For example, palladium(II) complexes containing a 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivative have been evaluated as catalysts for the polymerization of methyl methacrylate. researchgate.net These complexes, in the presence of a co-catalyst, have demonstrated high catalytic activity, producing high molecular weight polymers. researchgate.net

Furthermore, the general class of transition metal complexes with nitrogen-containing ligands has been widely investigated for their catalytic prowess in a variety of organic transformations. mdpi.comacs.org These include oxidation reactions, C-C coupling reactions, and reduction reactions. researchgate.netacs.org The design of the ligand plays a crucial role in determining the efficiency and selectivity of the catalyst. The steric and electronic properties of the this compound ligand could potentially be harnessed to develop novel catalysts for specific organic transformations.

Catalysis in Organic Synthesis (e.g., C-C and C-N Coupling Reactions)

Metal complexes featuring pyridinyl-aniline based ligands are known to be effective catalysts in a variety of organic transformations, most notably in carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions. The bidentate nature of the this compound ligand, arising from the nitrogen atoms of the pyridine ring and the aniline moiety, allows for the formation of stable chelate complexes with transition metals such as palladium, copper, and nickel. These metals are at the heart of many catalytic cycles for cross-coupling reactions.

The electronic properties of the this compound ligand, influenced by the electron-donating methyl group on the aniline ring, can modulate the reactivity of the metallic center. This can have a significant impact on the efficiency and selectivity of catalytic processes. For instance, in palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions, the ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.

Hypothetical Application in Suzuki Coupling:

| Catalyst System | Reactants | Product | Potential Advantages |

| Pd(OAc)₂ / this compound | Aryl halide, Arylboronic acid | Biaryl | Enhanced stability of the palladium center, potentially leading to higher turnover numbers and yields. The methyl group may influence regioselectivity. |

| NiCl₂ / this compound | Aryl chloride, Arylboronic acid | Biaryl | Use of a more earth-abundant and cost-effective metal. The ligand could stabilize the nickel catalyst. |

Oxidation and Reduction Catalysis

The redox-active nature of metal complexes and the ability of pyridinyl-aniline ligands to stabilize various oxidation states of a metal center suggest that complexes of this compound could find application in oxidation and reduction catalysis. The nitrogen donor atoms can support metals like manganese, iron, and ruthenium, which are known to catalyze a wide range of oxidation and reduction reactions.

For example, iron or manganese complexes with this ligand could potentially catalyze the oxidation of alcohols to aldehydes or ketones, or the epoxidation of olefins. The steric and electronic environment provided by the this compound ligand would be critical in determining the catalyst's activity and selectivity.

Conversely, in reduction catalysis, ruthenium or rhodium complexes of this compound could be investigated for the hydrogenation of unsaturated compounds, such as alkenes, alkynes, and ketones. The chirality of the metal center, if any, could be influenced by the ligand, opening avenues for asymmetric catalysis.

Potential Catalytic Applications:

| Reaction Type | Metal Center | Substrate | Product |

| Oxidation | Mn(II/III), Fe(II/III) | Alcohols, Alkenes | Aldehydes/Ketones, Epoxides |

| Reduction | Ru(II), Rh(I) | Alkenes, Ketones | Alkanes, Alcohols |

Supramolecular Assemblies and Coordination Polymers

The structure of this compound, with its multiple coordination sites and potential for hydrogen bonding via the aniline N-H group, makes it an excellent candidate for the construction of supramolecular assemblies and coordination polymers. bldpharm.comchemicalregister.com Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands, leading to extended networks with diverse topologies and potential applications in areas such as gas storage, separation, and sensing. orientjchem.org

Furthermore, the aniline proton can participate in hydrogen bonding interactions, which can play a crucial role in directing the self-assembly process and stabilizing the final supramolecular architecture. The methyl group on the aniline ring could also influence the packing of the molecules in the solid state through van der Waals interactions. While specific examples involving this compound are yet to be reported, the principles of crystal engineering suggest a high potential for this ligand in the construction of novel supramolecular materials.

Potential Structural Motifs:

| Metal Ion | Potential Coordination Mode | Resulting Structure |

| Cu(II), Zn(II) | Bidentate chelation and bridging | 1D chains, 2D layers |

| Ag(I), Cd(II) | Bridging between multiple metal centers | 2D or 3D networks |

Advanced Applications in Materials Science and Engineering

Integration into Conjugated Polymer Systems

The incorporation of 3-methyl-5-(pyridin-2-yl)aniline into conjugated polymer backbones offers a strategy for fine-tuning the properties of these materials for various electronic applications. The meta-linkage on the aniline (B41778) ring is expected to disrupt the π-conjugation to some extent, which can be advantageous for achieving specific material properties.

Detailed research findings indicate that introducing m-pyridyl linkages into conjugated polymer backbones can create regularly spaced bends, disrupting π-conjugation. rsc.org This structural feature can influence the polymer's solubility, solution aggregation properties, and thin-film morphology. rsc.org The synthesis of polymers from new aniline derivatives has been explored, demonstrating that the substituent on the aniline monomer significantly affects the properties of the resulting polymer. nih.gov

The polymerization of aniline derivatives can be achieved through chemical oxidative polymerization. nih.gov In the case of this compound, the amino group provides a reactive site for polymerization, allowing it to be integrated into polymer chains such as polyanilines (PANI). This process would yield a polymer with pyridine (B92270) units pendant to the main chain. Such a polymer structure is anticipated to exhibit unique electrochemical and optical properties due to the interplay between the conjugated backbone and the pyridine side groups. The synthesis of π-conjugated polymers through methods like Stille or Suzuki coupling could also be employed to incorporate the this compound unit into the main chain of donor-acceptor type polymers. mdpi.com

Table 1: Potential Polymerization Strategies and Expected Properties

| Polymerization Method | Monomer Functionality | Expected Polymer Architecture | Potential Properties |

|---|---|---|---|

| Oxidative Polymerization | Aniline amino group | Polyaniline backbone with pendant methyl-pyridyl groups | Enhanced solubility, modified electrochemical behavior, potential for sensor applications. |

Optoelectronic Device Applications

The distinct electronic characteristics of this compound make it a promising building block for materials used in optoelectronic devices. Its structure contains both a hole-transporting (aniline) and an electron-transporting (pyridine) component, suggesting potential for bipolar charge transport, which is highly desirable in many devices. rsc.org

In the field of OLEDs, materials based on this compound could function as host materials for the emissive layer or as components of charge-transporting layers. Host materials in phosphorescent OLEDs (PhOLEDs) require high triplet energy to efficiently transfer energy to the dopant emitter. mdpi.com The non-coplanar structure induced by the meta-substitution in this compound could help in maintaining a high triplet energy level by preventing excessive π-conjugation.

Derivatives of this compound could be designed to create bipolar host materials, which facilitate balanced charge injection and transport within the emissive layer, leading to high device efficiency and reduced efficiency roll-off at high brightness. rsc.org The development of advanced host materials, including those based on carbazole (B46965) and triazine, highlights the importance of molecular design in achieving high-performance OLEDs. rsc.orgmdpi.com While direct data on this compound in OLEDs is not available, its structural motifs are found in many high-performance OLED materials. squarespace.com

The inherent properties of the aniline and pyridine groups suggest that this compound derivatives could serve as organic semiconductors. The aniline moiety is a well-known hole-transporting unit, while the pyridine ring possesses electron-accepting and electron-transporting capabilities. This combination could lead to materials with bipolar charge transport characteristics, which are beneficial for simplifying device architectures and improving performance.

For instance, pyrene-functionalized pyridine derivatives have been successfully employed as hole-transporting materials in OLEDs, demonstrating good device performance at low driving voltages. acs.org The strategic placement of donor (aniline) and acceptor (pyridine) units within a single molecule is a common and effective approach for designing efficient charge transport materials. mdpi.com The methyl group on the aniline ring can also influence the material's morphology and solubility without significantly altering its electronic properties.

Table 2: Predicted Charge Transport Characteristics

| Molecular Fragment | Electronic Character | Expected Charge Carrier |

|---|---|---|

| Aniline | Electron-donating | Hole (positive charge) |

| Pyridine | Electron-accepting | Electron (negative charge) |

Photoactive Material Development

The electronic structure of this compound, characterized by the donor-acceptor interaction between the aniline and pyridine rings, is expected to give rise to interesting photophysical properties. Molecules with such intramolecular charge transfer (ICT) character often exhibit significant changes in their dipole moment upon photoexcitation, leading to unique absorption and emission characteristics that are sensitive to the local environment.

The photophysical properties of conjugated polymers containing m-pyridine linkages have been studied, revealing that the specific structure influences solution aggregation and film morphology. rsc.org The development of photoactive materials often involves creating systems that can efficiently absorb light and convert it into other forms of energy, such as electricity or chemical energy. The fundamental structure of this compound makes it a suitable scaffold for the development of new photoactive materials for applications in photovoltaics or photocatalysis, although specific research in these areas is yet to be published.

Sensing and Recognition Technologies (e.g., chemosensors, fluorescent probes)

The presence of the pyridine nitrogen atom and the aniline amino group makes this compound an excellent candidate for the development of chemosensors and fluorescent probes. mdpi.com The nitrogen atom on the pyridine ring can act as a binding site for metal ions or other analytes, while the fluorescence of the molecule can be modulated by this binding event.

For example, fluorescent probes based on pyridine derivatives have been developed for the detection of various species, including metal ions and small organic molecules. mdpi.comrsc.org A probe based on N,N-bis(pyridin-2-ylmethyl)aniline has been shown to be an effective fluorescent sensor for copper(II) ions in aqueous solutions. researchgate.net The mechanism of sensing often involves photoinduced electron transfer (PET) or other processes that alter the fluorescence quantum yield upon analyte binding. researchgate.net

In the case of this compound, the binding of an analyte to the pyridine nitrogen could quench or enhance the fluorescence of the molecule, providing a detectable signal. The sensitivity and selectivity of such a sensor could be further tuned by chemical modification of the core structure. The development of a fluorescent probe based on a pyrylium (B1242799) salt for the detection of methylamine (B109427) vapor demonstrates the potential of such systems in gas-phase sensing. rsc.org

Table 3: Potential Sensing Applications

| Target Analyte | Potential Binding Site | Sensing Mechanism |

|---|---|---|

| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Pyridine Nitrogen | Fluorescence quenching/enhancement via PET |

| Protons (pH sensing) | Pyridine Nitrogen/Aniline Nitrogen | Modulation of ICT character |

Structure Activity Relationship Principles in Chemical Systems

Influence of Electronic and Steric Substituent Effects on Molecular Properties

The molecular architecture of 3-Methyl-5-(pyridin-2-yl)aniline, featuring an aniline (B41778) core with a methyl group and a pyridin-2-yl group as substituents, provides a compelling case study for the principles of electronic and steric effects. The properties of the central aniline moiety are significantly modulated by these two substituents, which exert opposing electronic influences and introduce specific steric considerations.